molecular formula C10H8FN3O2 B8381154 5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole

5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole

Cat. No. B8381154
M. Wt: 221.19 g/mol
InChI Key: HVNAGEJUCIXCFS-UHFFFAOYSA-N
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Patent
US09169248B2

Procedure details

Acetic anhydride (1.65 mL) was added to 5-methyl-4-nitro-1H-imidazole (254 mg, 2.00 mmol) at room temperature. Nitric acid (70%, 200 μL) was added and the reaction was stirred for three days. The reaction was then poured onto ice. The product was extracted with dichloromethane three times. The combined organic layers was washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude 5-methyl-1,4-dinitro-1H-imidazole (235 mg) was dissolved in methanol (3 mL) at ambient temperature. A methanol (0.8 mL) solution of 4-fluoroaniline (157 μL, 1.63 mmol) was added dropwise and the reaction was stirred at this temperature for five days. Water was added to the reaction mixture and the product was extracted with dichloromethane three times. The combined organic layers were dried over anhydrous sodium sulfate. After removal of solvent under reduced pressure, the crude material was purified using silica gel column chromatography (33-60% ethyl acetate in hexanes) to give 5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole (157 mg, 0.712 mmol, 36% yield over two steps).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
157 μL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH3:8][C:9]1[NH:13][CH:12]=[N:11][C:10]=1[N+:14]([O-:16])=[O:15].[N+]([O-])(O)=O.[F:21][C:22]1[CH:28]=[CH:27][C:25](N)=[CH:24][CH:23]=1>O.CO>[CH3:8][C:9]1[N:13]([C:25]2[CH:27]=[CH:28][C:22]([F:21])=[CH:23][CH:24]=2)[CH:12]=[N:11][C:10]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
254 mg
Type
reactant
Smiles
CC1=C(N=CN1)[N+](=O)[O-]
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
157 μL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.8 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane three times
WASH
Type
WASH
Details
The combined organic layers was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude 5-methyl-1,4-dinitro-1H-imidazole (235 mg) was dissolved in methanol (3 mL) at ambient temperature
STIRRING
Type
STIRRING
Details
the reaction was stirred at this temperature for five days
Duration
5 d
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1=C(N=CN1C1=CC=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.712 mmol
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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